6-Cyclopropyl-2-hydroxynicotinamide

Catalog No.
S3124145
CAS No.
1950617-91-0
M.F
C9H10N2O2
M. Wt
178.191
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Cyclopropyl-2-hydroxynicotinamide

CAS Number

1950617-91-0

Product Name

6-Cyclopropyl-2-hydroxynicotinamide

IUPAC Name

6-cyclopropyl-2-oxo-1H-pyridine-3-carboxamide

Molecular Formula

C9H10N2O2

Molecular Weight

178.191

InChI

InChI=1S/C9H10N2O2/c10-8(12)6-3-4-7(5-1-2-5)11-9(6)13/h3-5H,1-2H2,(H2,10,12)(H,11,13)

InChI Key

YIBJQQISTVBVPP-UHFFFAOYSA-N

SMILES

C1CC1C2=CC=C(C(=O)N2)C(=O)N

Solubility

not available

6-Cyclopropyl-2-hydroxynicotinamide is a chemical compound characterized by the presence of a cyclopropyl group and a hydroxyl group attached to a nicotinamide structure. Its molecular formula is C10H10N2OC_{10}H_{10}N_{2}O with a molecular weight of approximately 174.20 g/mol. The compound features a bicyclic structure, which contributes to its unique chemical properties and potential biological activities. The cyclopropyl moiety is known for its strain and reactivity, often influencing the compound's interactions in biological systems and synthetic pathways .

The chemical reactivity of 6-cyclopropyl-2-hydroxynicotinamide can be attributed to both the hydroxyl and cyclopropyl functional groups. Key reactions include:

  • Nucleophilic Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, particularly under acidic or basic conditions, leading to the formation of various derivatives.
  • Cyclopropane Ring Opening: The cyclopropyl ring can undergo ring-opening reactions, which may lead to the formation of more reactive intermediates that can participate in further chemical transformations .
  • Enzymatic Reactions: The compound may also interact with enzymes, leading to modifications through enzymatic oxidation or other metabolic pathways .

6-Cyclopropyl-2-hydroxynicotinamide exhibits various biological activities, primarily due to its structural characteristics. Some notable activities include:

  • Enzyme Inhibition: Compounds containing cyclopropyl groups have been shown to inhibit specific enzymes, potentially through covalent interactions or conformational changes induced by binding .
  • Antioxidant Properties: The hydroxyl group may confer antioxidant properties, allowing the compound to scavenge free radicals and reduce oxidative stress in biological systems .
  • Pharmacological Potential: Research indicates that derivatives of nicotinamide can act as modulators in various biochemical pathways, suggesting potential therapeutic applications in conditions like diabetes and neurodegenerative diseases .

The synthesis of 6-cyclopropyl-2-hydroxynicotinamide can be achieved through several methods:

  • Cyclopropanation Reactions: Cyclopropyl groups can be introduced via cyclopropanation of suitable precursors using reagents such as diazomethane or metal-catalyzed methods.
  • Hydroxylation: The introduction of the hydroxyl group can be accomplished through oxidation reactions of corresponding amides or alcohols.
  • Multi-step Synthesis: A combination of cyclization and functionalization steps may be employed to construct the final product from simpler starting materials, often involving protection-deprotection strategies for sensitive functional groups .

6-Cyclopropyl-2-hydroxynicotinamide has potential applications in various fields:

  • Pharmaceuticals: Its structural features suggest possible roles as a drug candidate targeting metabolic disorders or as an enzyme inhibitor.
  • Biochemical Research: The compound can serve as a tool for studying enzyme mechanisms and metabolic pathways due to its reactivity and biological activity.
  • Material Science: Its unique properties may allow for applications in the development of new materials with specific mechanical or thermal characteristics .

Interaction studies involving 6-cyclopropyl-2-hydroxynicotinamide focus on its binding affinities and mechanisms with biological targets. These studies often utilize techniques such as:

  • Molecular Docking: Computational methods are used to predict how the compound interacts with various enzymes or receptors at the molecular level.
  • Biochemical Assays: Experimental assays help evaluate the inhibitory effects on specific enzymes, providing insight into its pharmacological potential.
  • Metabolic Profiling: Understanding how this compound is metabolized in vivo can reveal its efficacy and safety profiles for therapeutic applications .

Several compounds share structural similarities with 6-cyclopropyl-2-hydroxynicotinamide, each exhibiting unique properties:

Compound NameStructure FeaturesUnique Properties
NicotinamideContains amide groupWell-known for its role in cellular metabolism
4-CyclopropylphenolCyclopropyl group on a phenolic structureExhibits strong antioxidant activity
3-Cyclopropyl-4-hydroxybenzoic acidHydroxylated cyclopropane derivativePotential anti-inflammatory properties

These compounds highlight the diverse functionalities that can arise from variations in substituents around a core structure like nicotinamide. The unique cyclopropyl group in 6-cyclopropyl-2-hydroxynicotinamide distinguishes it from others by potentially enhancing its reactivity and biological interactions compared to more conventional derivatives .

XLogP3

0.4

Dates

Modify: 2023-08-18

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